Ningpeisine

Overview

Description

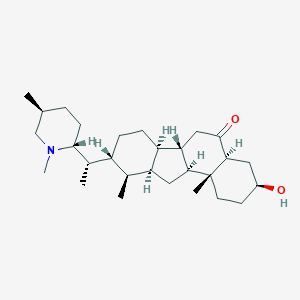

Ningpeisine is a chemical compound with the molecular formula C28H47NO2 and a molecular weight of 429.67828 g/mol . It is classified under the category of alkaloids, specifically veratrum alkaloids . This compound is known for its complex structure, which includes multiple chiral centers and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ningpeisine involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification. Supercritical extraction techniques are often employed to isolate the desired compounds from plant materials . The extracted compounds are then subjected to further chemical reactions to produce this compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ningpeisine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ningpeisine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ningpeisine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

- Veratramine

- Cyclopamine

- Jervine

Biological Activity

Ningpeisine, a steroidal alkaloid derived from the bulbs of Fritillaria species, particularly Fritillaria cirrhosa, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Classification

This compound is chemically classified as N-Methyl-3β-hydroxy-5α-veratranine-6-one. Its structure includes a steroidal backbone with a nitrogen atom, which is characteristic of steroidal alkaloids. These compounds are known for their complex structures and significant biological activities, making them of interest in medicinal chemistry.

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

- Antitumor Activity : Studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human lung cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : this compound has been reported to reduce inflammation in experimental models. It inhibits the production of pro-inflammatory cytokines, which may provide therapeutic benefits in conditions such as arthritis .

- Cholinesterase Inhibition : Similar to other alkaloids from Fritillaria, this compound exhibits cholinesterase inhibitory activity. This property is significant for potential applications in treating neurodegenerative diseases like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cytokine Modulation : It modulates the immune response by influencing cytokine production, thereby reducing inflammation.

- Enzyme Inhibition : By inhibiting cholinesterase enzymes, this compound enhances acetylcholine levels in synaptic clefts, which is beneficial for cognitive function.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial properties that warrant further exploration for clinical applications .

Data Summary

Properties

IUPAC Name |

(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMXONPUBFQLKA-BQUVWSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C)C(C)C2CCC3C(C2C)CC4C3CC(=O)C5C4(CCC(C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](N(C1)C)[C@@H](C)[C@@H]2CC[C@@H]3[C@H]([C@H]2C)C[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922519 | |

| Record name | 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117695-02-0 | |

| Record name | Ningpeisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117695020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.